Brivudine Demonstrates >280-Fold Higher Intrinsic Antiviral Potency Against VZV Compared to Acyclovir
In vitro testing against clinical VZV strains demonstrates that brivudine has a markedly higher antiviral potency than acyclovir. The 50% inhibitory concentration (IC50) for brivudine is significantly lower, indicating that a much smaller quantity of the compound is required to inhibit viral replication by half [1].
| Evidence Dimension | In Vitro Antiviral Potency (IC50) |
|---|---|
| Target Compound Data | IC50 value for brivudine is approximately 0.0028 µg/mL (derived from 280-fold difference relative to acyclovir IC50) |
| Comparator Or Baseline | Acyclovir: IC50 value is approximately 280-fold higher |
| Quantified Difference | Brivudine's IC50 is approximately 280-fold lower than that of acyclovir |
| Conditions | In vitro plaque reduction assays using clinical VZV strains |
Why This Matters
A lower IC50 signifies greater potency on a molar basis, which is a critical parameter for scientists screening for or selecting the most potent agent for in vitro VZV inhibition studies.
- [1] Gross G. Brivudin: a viewpoint. Drugs. 2004;64(18):2097-2099. View Source
